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Compound of Interest

Compound Name: Tribromoacetonitrile

Cat. No.: B141521 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of tribromoacetonitrile (C₂Br₃N), a halogenated nitrile of interest in various chemical and

pharmaceutical research areas. This document details a potential synthetic pathway, outlines

the necessary characterization techniques, and presents the known physicochemical

properties of the compound in a structured format for ease of reference.

Physicochemical Properties of Tribromoacetonitrile
Tribromoacetonitrile is a dense, liquid organic compound. While detailed experimental data is

limited in publicly available literature, computed properties and some experimental

observations provide a foundational understanding of its physical and chemical nature.

Table 1: Physicochemical Properties of Tribromoacetonitrile
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Property Value Source

Molecular Formula C₂Br₃N PubChem[1]

Molecular Weight 277.74 g/mol PubChem[1]

Appearance Liquid PubChem[1]

Boiling Point 129.8 °C at 760 mmHg ChemSrc

Density 2.938 g/cm³ ChemSrc

Solubility Slightly soluble in water PubChem[1]

CAS Number 75519-19-6 PubChem[1]

Synthesis of Tribromoacetonitrile
A detailed, peer-reviewed synthesis protocol for tribromoacetonitrile is not readily available in

the searched literature. However, based on the established synthesis of the related compound,

dibromoacetonitrile, a plausible synthetic route can be proposed. The synthesis of

dibromoacetonitrile from cyanoacetic acid and N-bromosuccinimide is well-documented in

Organic Syntheses. It is conceivable that the exhaustive bromination of a suitable precursor,

such as acetonitrile or cyanoacetic acid, could yield tribromoacetonitrile.

A potential, though unconfirmed, synthetic pathway could involve the direct bromination of

acetonitrile using a suitable brominating agent and catalyst. For instance, the bromination of

acetonitrile with bromine in the presence of a catalyst like phosphorus tribromide has been

used for the synthesis of bromoacetonitrile. An excess of the brominating agent under forcing

conditions might lead to the formation of tribromoacetonitrile.

Logical Workflow for a Proposed Synthesis:
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Caption: Proposed workflow for the synthesis of tribromoacetonitrile.
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Characterization of Tribromoacetonitrile
Thorough characterization is essential to confirm the identity and purity of the synthesized

tribromoacetonitrile. The following spectroscopic techniques are standard for the structural

elucidation of organic compounds. While specific experimental spectra for

tribromoacetonitrile were not found in the reviewed literature, the expected spectral features

are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Since tribromoacetonitrile (CBr₃CN) does not contain any hydrogen atoms, a

proton NMR spectrum is not applicable for its direct characterization.

¹³C NMR: A ¹³C NMR spectrum would be highly informative. Two distinct signals are

expected: one for the quaternary carbon atom bonded to the three bromine atoms (CBr₃)

and another for the nitrile carbon (-CN). The chemical shift of the CBr₃ carbon would be

significantly downfield due to the strong deshielding effect of the three bromine atoms. The

nitrile carbon would appear in its characteristic region.

Infrared (IR) Spectroscopy
The IR spectrum of tribromoacetonitrile is expected to show a sharp, strong absorption band

characteristic of the nitrile (C≡N) stretching vibration. This peak typically appears in the region

of 2220-2260 cm⁻¹. The C-Br stretching vibrations would appear in the fingerprint region,

typically below 800 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and

fragmentation pattern of tribromoacetonitrile.

Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak

corresponding to the molecular weight of tribromoacetonitrile (277.74 g/mol ). Due to the

isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), a characteristic isotopic pattern for three

bromine atoms (approximately a 1:3:3:1 ratio of peaks at M, M+2, M+4, and M+6) would be a

definitive indicator of the compound's identity.
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Fragmentation Pattern: Common fragmentation pathways for halogenated compounds

involve the loss of halogen atoms. Therefore, fragment ions corresponding to [C₂Br₂N]⁺,

[C₂BrN]⁺, and [C₂N]⁺ would be expected.

Experimental Workflow for Characterization:
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Click to download full resolution via product page

Caption: Workflow for the characterization of tribromoacetonitrile.

Experimental Protocols
While a specific protocol for tribromoacetonitrile synthesis is not available, a detailed and

reliable procedure for a closely related compound, dibromoacetonitrile, is provided below. This

can serve as a valuable reference for developing a method for tribromoacetonitrile.
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Synthesis of Dibromoacetonitrile (from Organic
Syntheses)
Materials:

Cyanoacetic acid

N-Bromosuccinimide (NBS)

Water

Methylene chloride

5% Sodium hydroxide solution

Anhydrous sodium sulfate

Procedure:

A solution of cyanoacetic acid in cold water is prepared in a beaker with mechanical stirring.

N-Bromosuccinimide is added in portions to the stirred solution. An exothermic reaction

occurs, and dibromoacetonitrile separates as a heavy oil.

After the reaction is complete, the mixture is cooled in an ice bath to precipitate succinimide.

The precipitated succinimide is collected by filtration and washed with methylene chloride.

The organic layer from the filtrate is separated, and the aqueous layer is extracted with

methylene chloride.

The combined organic layers are washed with a 5% sodium hydroxide solution and then with

water.

The organic solution is dried over anhydrous sodium sulfate.

The solvent is removed, and the crude dibromoacetonitrile is purified by vacuum distillation.
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Note: This procedure would likely require modification, such as using a larger excess of N-

bromosuccinimide and potentially harsher reaction conditions, to achieve the synthesis of

tribromoacetonitrile. Careful monitoring of the reaction progress would be essential.

General Protocol for Spectroscopic Analysis
¹³C NMR Spectroscopy:

Dissolve a small amount of the purified tribromoacetonitrile in a suitable deuterated solvent

(e.g., CDCl₃).

Transfer the solution to an NMR tube.

Acquire the ¹³C NMR spectrum using a standard NMR spectrometer.

Process the data to obtain the chemical shifts of the carbon signals.

Infrared (IR) Spectroscopy:

Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium

chloride (NaCl) plates to form a thin film.

Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) and place the solution in

an IR cell.

Record the IR spectrum using an FTIR spectrometer.

Identify the characteristic absorption bands, particularly the nitrile stretch.

Mass Spectrometry (MS):

Introduce a small amount of the sample into the mass spectrometer, typically via direct

injection or through a gas chromatograph (GC-MS).

Acquire the mass spectrum using an appropriate ionization technique (e.g., electron

ionization).

Analyze the spectrum for the molecular ion peak and the fragmentation pattern.
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Conclusion
This technical guide has summarized the available information on the synthesis and

characterization of tribromoacetonitrile. While a definitive, published synthesis protocol is not

currently available, a plausible route based on the synthesis of related compounds has been

proposed. The guide has also outlined the key analytical techniques and expected spectral

data necessary for the unambiguous characterization of this compound. It is hoped that this

information will be a valuable resource for researchers and scientists working with or seeking to

synthesize tribromoacetonitrile. Further research is needed to establish a reliable and high-

yielding synthesis and to fully characterize this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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